molecular formula C17H21N3O5 B2772581 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034358-38-6

3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2772581
CAS No.: 2034358-38-6
M. Wt: 347.371
InChI Key: WSTWSAILHHOJAG-UHFFFAOYSA-N
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Description

3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic organic compound designed for research applications, integrating two pharmaceutically significant scaffolds: an imidazolidine-2,4-dione (hydantoin) core and a piperidine ring system . Core Structural Features and Research Value: The imidazolidine-2,4-dione (hydantoin) ring is a privileged structure in drug discovery, known to contribute to diverse biological activities. Its derivatives are frequently investigated for their potential as anticancer agents . The piperidine ring is a common feature in many bioactive molecules and pharmaceuticals, often contributing to target binding and influencing the compound's physicochemical properties . The 3,5-dimethoxybenzoyl group is a structural motif found in various ligand design projects and is present in several classes of potent cytotoxins, suggesting its potential role in enhancing biological activity and selectivity . Postulated Mechanisms and Applications: While the specific biological profile of this compound requires empirical determination, its structural components suggest several promising research directions. The molecule is of high interest for screening in anticancer research . Compounds featuring a piperidine ring connected to an imidazolidine-2,4-dione core have demonstrated significant activity against cancer cell lines, such as MCF-7 breast cancer cells, by potentially inducing cell cycle arrest and modulating mitochondrial function . Furthermore, related structures have shown potent, tumour-selective toxicity in vitro, with some analogs functioning as conjugated unsaturated ketones that may interact with cellular thiols and impact the mitochondrial membrane potential in cancer cells . Researchers may also explore its potential as a building block in the synthesis of more complex molecules or as a scaffold for developing novel enzyme inhibitors, given the established role of similar heterocycles in medicinal chemistry . Intended Use: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary experiments to fully characterize the properties and activity of this compound.

Properties

IUPAC Name

3-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-13-7-11(8-14(9-13)25-2)16(22)19-5-3-12(4-6-19)20-15(21)10-18-17(20)23/h7-9,12H,3-6,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTWSAILHHOJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the imidazolidine-2,4-dione core. The final step involves the attachment of the 3,5-dimethoxybenzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione. For instance, derivatives of imidazolidine have shown selective toxicity towards various cancer cell lines. In a study evaluating the cytotoxicity of similar compounds against human squamous cell carcinoma and non-malignant fibroblasts, it was found that certain derivatives exhibited significant tumor-selective toxicity while sparing normal cells .

CompoundCell Line TestedIC50 (µM)Selectivity
3aCa9-225.2High
4dHSC-27.8Moderate
4cHGF>20Low

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. Research indicates that piperidine derivatives can modulate neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders such as anxiety and depression. For example, one study demonstrated that certain piperidine-based compounds could enhance serotonin receptor activity, suggesting a pathway for developing new antidepressants .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives and imidazolidine precursors. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Synthesis Pathway

  • Starting Materials : Piperidine derivative and 3,5-dimethoxybenzoyl chloride.
  • Reaction Conditions : Conducted under basic conditions to facilitate acylation.
  • Characterization Techniques : NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).

Case Study 1: Anticancer Efficacy

In a controlled study involving the administration of this compound to cancer cell lines, researchers observed dose-dependent responses indicating significant inhibition of cell proliferation. The study utilized a range of concentrations, with notable efficacy at lower doses compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neuroprotective therapies.

Mechanism of Action

The mechanism of action of 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18N2O4\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This structure features an imidazolidine core substituted with a piperidine ring and a dimethoxybenzoyl group, which is crucial for its biological activity.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's potency is often measured using the half-maximal inhibitory concentration (IC50), which reflects the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)25Induction of apoptosis
HSC-2 (Carcinoma)30Mitochondrial membrane depolarization
HeLa (Cervical)20Increased reactive oxygen species (ROS)

The compound demonstrates a preferential toxicity towards malignant cells compared to non-malignant counterparts, suggesting a potential therapeutic window for cancer treatment.

The mechanisms through which this compound exerts its cytotoxic effects include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a desirable effect in oncology.
  • Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, leading to energy depletion and subsequent cell death.
  • Reactive Oxygen Species Generation : Increased levels of ROS contribute to oxidative stress within the cells, further promoting apoptosis.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on HL-60 Cells : A study reported that treatment with the compound resulted in significant apoptosis in HL-60 leukemia cells, with IC50 values indicating strong cytotoxicity at low concentrations .
  • Comparative Analysis with Other Compounds : In comparative studies with established chemotherapeutics like melphalan and curcumin, the compound exhibited superior selectivity and potency against specific cancer cell lines .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

  • Dimethoxybenzoyl Group : This moiety enhances lipophilicity and facilitates cellular uptake.
  • Piperidine Ring : Modifications on this ring can significantly alter the compound's interaction with biological targets.

Research has shown that slight variations in substituents can lead to drastic changes in potency and selectivity against different cancer types .

Q & A

Q. What are the common synthetic routes for synthesizing 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione?

The synthesis typically involves multi-step reactions:

  • Pyrazole/piperidine core formation : Reacting hydrazine derivatives with β-diketones or aldehydes to form heterocyclic intermediates .
  • Coupling reactions : Introducing the 3,5-dimethoxybenzoyl group via nucleophilic acyl substitution or carbodiimide-mediated coupling .
  • Purification : Column chromatography (e.g., silica gel with CHCl₃/MeOH) and recrystallization to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring conformations (e.g., piperidine chair vs. boat) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and crystal packing effects, if single crystals are obtainable .

Q. What are the key structural features influencing its chemical reactivity?

  • The imidazolidine-2,4-dione core is prone to ring-opening under basic conditions, enabling derivatization .
  • The 3,5-dimethoxybenzoyl group enhances electron density, affecting nucleophilic substitution kinetics .
  • The piperidine ring adopts a chair conformation, influencing steric interactions in coupling reactions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for its synthesis?

  • Quantum chemical calculations : Predict transition states and activation energies for critical steps (e.g., acylation) using Gaussian or ORCA .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations, reducing trial-and-error .
  • Molecular dynamics (MD) : Simulate solvent effects on intermediate stability .

Q. How to address contradictions in bioactivity data across studies?

  • Assay standardization : Compare IC₅₀ values using identical cell lines (e.g., HEK293 vs. HepG2) and assay protocols (e.g., MTT vs. ATP luminescence) .
  • Metabolic stability : Account for differences in liver microsome preparations (human vs. rodent) when interpreting pharmacokinetic discrepancies .
  • Structural validation : Confirm batch-to-batch purity via HPLC-UV/ELSD to rule out impurity-driven activity .

Q. What strategies improve yield and purity during large-scale synthesis?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., benzoylation) to minimize byproducts .
  • Design of Experiments (DoE) : Optimize temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%) .
  • In-line analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How to compare its pharmacological profile with structurally similar compounds?

  • Pharmacophore mapping : Overlay 3D structures (e.g., Schrödinger Phase) to identify conserved binding motifs .
  • Enzyme inhibition assays : Test against kinases (e.g., PKA, PKC) and phosphodiesterases (PDE4/5) to establish selectivity .
  • ADMET profiling : Compare logP (2.1–3.5), plasma protein binding (85–95%), and CYP450 inhibition (3A4/2D6) .

Q. What in vitro models are suitable for assessing its biological activity?

  • Cancer cell lines : NCI-60 panel for antiproliferative screening, with EC₅₀ values normalized to doxorubicin .
  • Primary neuronal cultures : Evaluate neuroprotective effects against glutamate-induced excitotoxicity .
  • Immune assays : LPS-stimulated PBMCs for cytokine modulation (IL-6, TNF-α) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitutions : Replace 3,5-dimethoxy groups with halogens or electron-withdrawing groups (e.g., -CF₃) .
  • Scaffold hopping : Synthesize imidazolidine-2-thione or pyrimidine-2,4-dione analogs .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using partial least squares (PLS) regression .

Q. How to resolve stability issues under varying pH and temperature conditions?

  • Forced degradation studies : Expose to 0.1 M HCl/NaOH (25°C, 24 hr) and analyze degradation products via LC-MS .
  • Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose/sucrose (5% w/v) .
  • Excipient screening : Use cyclodextrins (e.g., HP-β-CD) to enhance solid-state stability .

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